N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, with chlorophenyl groups attached. The chlorine atoms on the phenyl rings would make these regions of the molecule more electronegative .Chemical Reactions Analysis
As a complex organic molecule, “N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could potentially undergo a variety of chemical reactions. The presence of the amine group and the chlorine atoms on the phenyl rings could make it reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the chlorine atoms and the amine group could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has shown various methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. One study detailed the synthesis, characterization, and crystal study of pyrazole derivatives, highlighting the utility of armed pyrazoles in studying biological activities against cancer and microbes (Titi et al., 2020).
Biological Activities
Antimicrobial and Anticancer Agents : Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than doxorubicin, a reference drug, and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Insecticidal and Antibacterial Potential : Synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential was conducted, showing promising results against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Chemical Properties and Applications
Crystal Structure Analysis : Studies have also focused on the crystal structure analysis of pyrazolo[3,4-d]pyrimidine derivatives, providing insights into their chemical properties and potential applications in designing new compounds with targeted biological activities (Liu et al., 2016).
Antitumor Activity : The synthesis and antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives have been explored, with compounds showing marked inhibition against human cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2020).
Future Directions
The study of complex organic compounds like “N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. Future research could explore its synthesis, properties, and potential applications .
Mechanism of Action
Target of Action
The compound, also known as 1-(3,4-dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This indicates the compound’s potential as a potent anti-cancer agent.
Biochemical Analysis
Biochemical Properties
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including EGFR tyrosine kinase . The nature of these interactions is primarily inhibitory, with the compound showing significant inhibitory activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line .
Molecular Mechanism
The mechanism of action of this compound is complex and involves several molecular interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study was carried out to explain the target compounds’ potent inhibitory activity within the EGFR binding site .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5/c18-10-2-1-3-11(6-10)24-16-13-8-23-25(17(13)22-9-21-16)12-4-5-14(19)15(20)7-12/h1-9H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQXFUIOSOHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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